5-Iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is a bicyclic compound containing a pyrrole ring fused to a pyridine ring . This compound is used in the structure-based drug design .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been studied for their potential as novel immunomodulators targeting Janus Kinase 3 . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular formula of 5-Iodo-1H-pyrrolo[2,3-b]pyridine is C7H5IN2 and its molecular weight is 244.03 . The structure of this compound includes a pyrrole ring fused to a pyridine ring .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
5-Iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its InChI string isInChI=1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)
.
Scientific Research Applications
1. Immunology
- Application : “5-Iodo-1H-pyrrolo[2,3-b]pyridine” derivatives have been studied as novel immunomodulators targeting Janus Kinase 3 (JAK3), which plays a crucial role in modulating a number of inflammatory and immune mediators .
- Method : The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
- Results : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
2. Oncology
- Application : “5-Iodo-1H-pyrrolo[2,3-b]pyridine” derivatives have been developed targeting Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors .
- Method : The exact method of application or experimental procedures was not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
3. Cancer Therapy
- Application : “5-Iodo-1H-pyrrolo[2,3-b]pyridine” is used in the synthesis of Cdc7 kinase inhibitors, which are being explored as a novel cancer therapy .
- Method : The exact method of application or experimental procedures was not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
4. Anticancer Agents
- Application : “5-Iodo-1H-pyrrolo[2,3-b]pyridine” is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
- Method : The exact method of application or experimental procedures was not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
5. Antiviral Agents
- Application : Pyridine-containing compounds, such as “5-Iodo-1H-pyrrolo[2,3-b]pyridine”, have been studied for their potential as antiviral agents .
- Method : The exact method of application or experimental procedures was not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
6. Antimalarial Agents
Safety And Hazards
Future Directions
1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as a class of compounds targeting FGFR with development prospects . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
properties
IUPAC Name |
5-iodo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMDPTJBUBTWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640104 | |
Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
898746-50-4 | |
Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898746-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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